molecular formula C12H16O3 B13633034 1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione

1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione

Cat. No.: B13633034
M. Wt: 208.25 g/mol
InChI Key: OLKWSDINHURXTF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione is an organic compound that belongs to the class of furans Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a pentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde or ketone in the presence of a base such as sodium hydroxide (NaOH) in an ethanolic solution . The reaction is usually carried out at room temperature, and the product is obtained after purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furans .

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethylfuran-3-yl)-4-methylpentane-1,3-dione is unique due to its specific substitution pattern on the furan ring and the presence of the pentane-1,3-dione moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)-4-methylpentane-1,3-dione

InChI

InChI=1S/C12H16O3/c1-7(2)11(13)6-12(14)10-5-8(3)15-9(10)4/h5,7H,6H2,1-4H3

InChI Key

OLKWSDINHURXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CC(=O)C(C)C

Origin of Product

United States

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